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Compound of Interest

Compound Name: Myristic amide

Cat. No.: B1213311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Myristic amide, also known as N-myristoylethanolamine, is a saturated N-acylethanolamine

(NAE) that has garnered increasing interest within the scientific community. As a member of the

broader family of bioactive lipids, which includes the well-studied endocannabinoid

anandamide, myristic amide is implicated in a range of physiological processes. This technical

guide provides a comprehensive review of the current understanding of the biological activities

of myristic amide, with a focus on its potential as a therapeutic agent. The information is

presented to be of maximal utility to researchers, scientists, and professionals in drug

development, with a structured format that includes quantitative data, detailed experimental

protocols, and visual representations of key biological pathways.

Inhibition of N-Myristoyltransferase (NMT)
N-myristoyltransferase is a crucial enzyme that catalyzes the attachment of myristate, a 14-

carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and

viral proteins. This process, known as N-myristoylation, is vital for protein-membrane

interactions, signal transduction, and the proper functioning of numerous proteins involved in

cell growth and replication.[1] Inhibition of NMT has emerged as a promising therapeutic

strategy, particularly in the development of anticancer and antifungal agents.[1]

While direct quantitative data for the inhibition of NMT by myristic amide is not extensively

available in the public domain, studies on derivatives of myristic acid provide valuable insights

into the potential of myristoyl compounds as NMT inhibitors.
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Table 1: NMT Inhibition by Myristic Acid Derivatives

Compound
Target
Organism/Enz
yme

Inhibition
Metric

Value Reference

2-

hydroxymyristoyl

-CoA

N-

myristoyltransfer

ase

Ki 45 nM [2]

2-

bromomyristoyl-

CoA

N-

myristoyltransfer

ase

Ki 450 nM [2]

2-fluoromyristoyl-

CoA

N-

myristoyltransfer

ase

Ki 200 nM [2]

Myristic Acid

Derivative 3u

Candida albicans

NMT
IC50 0.835 µM [3]

Myristic Acid

Derivative 3m

Candida albicans

NMT
IC50 0.863 µM [3]

Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay

A common method to assess NMT inhibition is a fluorescence-based assay that measures the

release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

Recombinant N-myristoyltransferase (human or from the target organism)

Myristoyl-CoA (substrate)

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT

substrate)
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Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-

methylcoumarin - CPM)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5 mM EGTA, 1 mM DTT)

96-well microplate

Fluorescence plate reader

Procedure:

Prepare a reaction mixture containing the assay buffer, NMT enzyme, and the fluorescent

probe (CPM).

Add the test compound (myristic amide or its derivatives) at various concentrations to the

wells of the microplate. Include a vehicle control (e.g., DMSO).

Initiate the reaction by adding myristoyl-CoA and the peptide substrate to the wells.

Incubate the plate at a controlled temperature (e.g., 30°C).

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation

~387 nm, emission ~463 nm for CPM). The rate of fluorescence increase is proportional to

the NMT activity.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Logical Workflow for NMT Inhibition Assay
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Caption: Workflow for a fluorescence-based NMT inhibition assay.

Anticancer and Antifungal Activities
The inhibition of NMT by myristic acid derivatives is a key mechanism underlying their

observed anticancer and antifungal properties. By disrupting essential cellular processes in

cancer cells and pathogenic fungi, these compounds can induce apoptosis and inhibit

proliferation.

Table 2: Antifungal Activity of Myristic Acid Derivatives
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Compound Fungal Strain
Minimum Inhibitory
Concentration
(MIC50)

Reference

Myristic Acid

Derivative 3u
Candida albicans 10.62 µg/mL [3]

Myristic Acid

Derivative 3k
Candida albicans 10.77 µg/mL [3]

Myristic Acid

Derivative 3r
Candida albicans 11.89 µg/mL [3]

Myristic Acid

Derivative 3t
Candida albicans 12.95 µg/mL [3]

Myristic Acid

Derivative 3u
Aspergillus niger 14.38 µg/mL [3]

Myristic Acid

Derivative 3m
Aspergillus niger 14.68 µg/mL [3]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal

agent.

Materials:

Fungal strains (Candida albicans, Aspergillus niger)

Culture medium (e.g., RPMI-1640)

Test compound (myristic amide or its derivatives)

96-well microplates

Spectrophotometer

Procedure:
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Prepare a standardized inoculum of the fungal strain in the culture medium.

Prepare serial dilutions of the test compound in the culture medium in the wells of a 96-well

microplate.

Add the fungal inoculum to each well. Include a positive control (fungal inoculum without the

test compound) and a negative control (culture medium only).

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g.,

24-48 hours).

Determine the MIC by visual inspection (the lowest concentration of the compound that

causes no visible growth) or by measuring the optical density at a specific wavelength (e.g.,

600 nm) using a spectrophotometer. The MIC50 is the concentration that inhibits 50% of

fungal growth.

Experimental Protocol: Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Materials:

Cancer cell line (e.g., MCF-7, HeLa)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Test compound (myristic amide)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader
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Procedure:

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of myristic amide for a specified duration (e.g.,

24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan

crystals by metabolically active cells.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the untreated

control cells.

Determine the IC50 value, the concentration of the compound that causes a 50% reduction

in cell viability.

Logical Workflow for MTT Assay
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Caption: Workflow for determining anticancer activity using the MTT assay.
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Role in N-Acylethanolamine Signaling Pathways
Myristic amide is a saturated N-acylethanolamine (NAE). The NAE family of lipids, which

includes the endocannabinoid anandamide (N-arachidonoylethanolamine), are involved in a

wide array of physiological processes, including pain, inflammation, and appetite regulation.

The biological effects of NAEs are mediated through various receptors and signaling pathways.

Biosynthesis and Degradation of N-Acylethanolamines

The biosynthesis of NAEs, including myristic amide, primarily occurs through the hydrolysis of

N-acyl-phosphatidylethanolamine (NAPE) by a specific phospholipase D, NAPE-PLD.[4] NAPE

itself is formed by the transfer of an acyl group from a phospholipid to the head group of

phosphatidylethanolamine (PE).

The degradation of NAEs is mainly carried out by two enzymes: fatty acid amide hydrolase

(FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5][6] FAAH is a key

enzyme in the endocannabinoid system, responsible for the breakdown of anandamide.

Signaling Pathway for N-Acylethanolamine Biosynthesis and Degradation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1213311?utm_src=pdf-body
https://www.benchchem.com/product/b1213311?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27245898/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.817603/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4117721/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biosynthesis

Degradation

Phosphatidylcholine

N-Acyltransferase

Phosphatidylethanolamine

N-Acyl-Phosphatidylethanolamine
(NAPE)

NAPE-PLD

Acyl Transfer

N-Acylethanolamine
(e.g., Myristic Amide)

FAAH NAAA

Fatty Acid Ethanolamine

Hydrolysis

Click to download full resolution via product page

Caption: Biosynthesis and degradation pathway of N-acylethanolamines.
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Interaction with Key Signaling Proteins

While specific quantitative data for myristic amide is limited, other NAEs have been shown to

interact with several key signaling proteins:

Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH leads to an increase in the

endogenous levels of NAEs, prolonging their signaling effects. While myristic amide is a

potential substrate for FAAH, its inhibitory potency is not well-documented.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Other saturated NAEs, such as

palmitoylethanolamide (PEA), are known to be agonists of PPARα, a nuclear receptor

involved in the regulation of lipid metabolism and inflammation.[7] Palmitoylethanolamide

activates PPAR-alpha with an EC50 of 3.1 +/- 0.4 microM.[7] It is plausible that myristic
amide also interacts with PPARα.

Transient Receptor Potential Vanilloid 1 (TRPV1): Some NAEs can modulate the activity of

TRPV1, a non-selective cation channel involved in pain and inflammation.[8]

G protein-coupled receptor 55 (GPR55): GPR55 is an orphan receptor that has been

proposed as a cannabinoid receptor, and some NAEs have been shown to interact with it.[9]

[10]

Experimental Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of a substrate by FAAH.

Materials:

Recombinant human or rat FAAH

FAAH substrate (e.g., anandamide labeled with a fluorophore or radiolabel)

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

Test compound (myristic amide)

96-well plates
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Detection instrument (fluorometer or scintillation counter)

Procedure:

Prepare a reaction mixture containing the assay buffer and FAAH enzyme.

Add the test compound at various concentrations to the wells.

Initiate the reaction by adding the FAAH substrate.

Incubate the plate at 37°C for a specific time.

Stop the reaction (e.g., by adding a solvent).

Measure the amount of product formed (e.g., fluorescent or radioactive signal).

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion
Myristic amide, or N-myristoylethanolamine, is a bioactive lipid with potential therapeutic

applications stemming from its role as an N-acylethanolamine. While research on myristic
amide itself is still emerging, the broader understanding of NAEs suggests its involvement in

key signaling pathways related to inflammation, pain, and cell proliferation. Its potential as an

N-myristoyltransferase inhibitor warrants further investigation for the development of novel

anticancer and antifungal agents. The experimental protocols and signaling pathway diagrams

provided in this guide offer a framework for researchers to further explore the biological

activities of myristic amide and unlock its full therapeutic potential. Future studies should

focus on generating specific quantitative data for myristic amide's interactions with key

molecular targets to build a more complete picture of its pharmacological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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